molecular formula C9H13N B089559 2,4,5-Trimethylaniline CAS No. 137-17-7

2,4,5-Trimethylaniline

Cat. No. B089559
CAS RN: 137-17-7
M. Wt: 135.21 g/mol
InChI Key: BMIPMKQAAJKBKP-UHFFFAOYSA-N
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Patent
US06380230B1

Procedure details

19.70 g of 2,4,5-trimethylnitrobenzene are dissolved in 500 ml of ethanol and the solution is then hydrogenated at room temperature and pressure in the presence of 1 g of 5% Pd/C. The catalyst is filtered off on Celite® and the medium is then evaporated to give 15.67 g of the expected compound.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[N+:10]([O-])=O>C(O)C.[Pd]>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[CH:4][C:3]=1[NH2:10]

Inputs

Step One
Name
Quantity
19.7 g
Type
reactant
Smiles
CC1=C(C=C(C(=C1)C)C)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off on Celite®
CUSTOM
Type
CUSTOM
Details
the medium is then evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N)C=C(C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.67 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.